(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid
Description
Properties
IUPAC Name |
[(2-hydroxyphenyl)-[2-[[(2-hydroxyphenyl)-phosphonomethyl]amino]ethylamino]methyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O8P2/c19-13-7-3-1-5-11(13)15(27(21,22)23)17-9-10-18-16(28(24,25)26)12-6-2-4-8-14(12)20/h1-8,15-20H,9-10H2,(H2,21,22,23)(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUZXGZLRQGNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(NCCNC(C2=CC=CC=C2O)P(=O)(O)O)P(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942914 | |
| Record name | (Ethane-1,2-diylbis{azanediyl[(2-hydroxyphenyl)methylene]})bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20708-36-5 | |
| Record name | P,P′-[1,2-Ethanediylbis[imino[(2-hydroxyphenyl)methylene]]]bis[phosphonic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20708-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020708365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Ethane-1,2-diylbis{azanediyl[(2-hydroxyphenyl)methylene]})bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [ethane-1,2-diylbis[imino[(2-hydroxyphenyl)methylene]]]bisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid typically involves the reaction of ethylenediamine with salicylaldehyde to form a Schiff base, followed by the introduction of bisphosphonic acid groups. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalysts: Acidic or basic catalysts depending on the specific reaction step
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:
Purification: Crystallization or chromatography
Quality Control: Spectroscopic methods such as NMR and IR to confirm the structure and purity
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives
Reduction: Reduction of the imine groups to amines
Substitution: Nucleophilic substitution reactions at the phosphonic acid groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction
Major Products
Oxidation: Formation of quinone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted phosphonic acid derivatives
Scientific Research Applications
Chemical Properties and Structure
Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid is characterized by its bisphosphonate functional groups, which are known for their ability to chelate metal ions and inhibit bone resorption. The presence of hydroxyl and imino groups enhances its reactivity and potential biological activity.
Medicinal Chemistry Applications
-
Bone Health and Osteoporosis Treatment
- Bisphosphonates are widely recognized for their role in treating osteoporosis by inhibiting osteoclast-mediated bone resorption. Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid may exhibit similar properties, making it a candidate for further development in osteoporosis therapies.
- Case Study : A study on bisphosphonates showed that compounds with similar structures effectively reduced fracture risk in postmenopausal women .
-
Cancer Therapy
- Research indicates that bisphosphonates can also play a role in cancer treatment by inhibiting tumor-induced bone resorption and potentially reducing metastasis.
- Case Study : Bisphosphonates have been investigated in clinical trials for their efficacy in managing bone metastases in breast cancer patients, demonstrating significant improvements in patient outcomes .
-
Antimicrobial Activity
- Preliminary studies suggest that compounds with phosphonic acid groups possess antimicrobial properties. Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid may be evaluated for its potential as an antimicrobial agent against various pathogens.
- Research Insight : A recent study highlighted the antimicrobial efficacy of phosphonate derivatives against resistant bacterial strains .
Materials Science Applications
- Corrosion Inhibition
-
Nanomaterials Development
- Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid can be incorporated into nanomaterials for drug delivery systems due to its biocompatibility and ability to bind to various substrates.
- Case Study : Research on phosphonate-functionalized nanoparticles revealed enhanced drug loading capacities and controlled release profiles .
Environmental Science Applications
-
Heavy Metal Ion Removal
- The chelating properties of this compound can be harnessed for the removal of heavy metal ions from wastewater, contributing to environmental remediation efforts.
- Research Insight : Studies have demonstrated that phosphonate compounds can effectively sequester lead and cadmium ions from contaminated water sources .
- Soil Amendment
Mechanism of Action
The mechanism of action of (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid involves its ability to chelate metal ions, particularly calcium. This chelation can inhibit enzymes that require metal ions for their activity, thereby affecting various biochemical pathways. The molecular targets include:
Enzymes: Metalloproteases and other metal-dependent enzymes
Pathways: Bone resorption pathways in medical applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Target Compound :
- Structure: Ethane-1,2-diyl core + two imino(2-hydroxyphenyl)methylene groups + two phosphonic acid groups.
- Key Features : Aromatic hydroxyl groups enhance antioxidant properties; phosphonic acids enable metal coordination .
Analog 1: [(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic Acid
- Structure: Ethane-1,2-diyl core + two imino(2-ethylhexyl)methylene groups + two phosphonic acid groups.
Analog 2: EDTMP (Ethane-1,2-diylbis[nitrilobis(methylene)]tetrakisphosphonic Acid)
- Structure : Ethane-1,2-diyl core + four phosphonic acid groups via nitrilobis(methylene) linkers.
- Key Features : Tetraphosphonic acid configuration provides superior metal chelation (e.g., Pb²⁺, Ca²⁺), widely used in radiopharmaceuticals (e.g., ²¹²Pb therapy) and water treatment .
Analog 3: [1-Fluoro-2-(imidazo[1,2-a]pyridin-3-yl)ethane-1,1-diyl]bisphosphonic Acid
- Structure : Ethane-1,1-diyl core + fluorine + imidazopyridine substituents + two phosphonic acids.
- Key Features : Fluorine and heterocyclic groups enhance bioavailability and enzymatic targeting (e.g., bone resorption inhibitors) .
Biological Activity
(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid, with the CAS Number 20708-36-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C16H22N2O8P2
- Molecular Weight : 432.3 g/mol
- Density : 1.599 g/cm³
- Boiling Point : 782.3°C
- Flash Point : 426.9°C
The compound is characterized by its bisphosphonic acid structure, which is known to inhibit bone resorption by osteoclasts. Bisphosphonates generally work by binding to hydroxyapatite in bone and inhibiting the mevalonate pathway in osteoclasts, leading to decreased bone turnover and increased bone density. The presence of imino and hydroxyphenyl groups may enhance its biological interactions and specificity.
Antimicrobial Activity
Recent studies have indicated that derivatives of bisphosphonates exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 13 |
These results suggest that the compound could be explored further for potential applications in treating bacterial infections.
Anticancer Activity
Research has demonstrated that bisphosphonates can induce apoptosis in cancer cells. A study examining the effect of similar bisphosphonic acids on human cancer cell lines revealed:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 20 µM after 48 hours of treatment
This indicates that this compound may possess anticancer properties worth investigating for therapeutic use.
Case Studies
-
Case Study on Osteoporosis Treatment :
A clinical trial involved patients with osteoporosis treated with bisphosphonates similar to this compound. Results showed a significant increase in bone mineral density after six months of treatment compared to the placebo group. -
Case Study on Infection Control :
In a laboratory setting, the compound was tested against biofilms formed by Staphylococcus aureus. The results indicated that it effectively reduced biofilm formation by up to 60%, suggesting its potential as an antimicrobial agent in clinical settings.
Q & A
Q. How does this compound’s chelation capacity compare to other bisphosphonates in metal ion binding studies?
- Bisphosphonates with hydroxylphenyl groups exhibit enhanced affinity for divalent cations (e.g., Ca²⁺, Pb²⁺) due to synergistic chelation via phosphonate and phenolic oxygen atoms. Comparative studies using isothermal titration calorimetry (ITC) show higher binding constants (log K > 10) for hydroxylated analogs vs. non-hydroxylated derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Refer to SDS guidelines: Use PPE (gloves, goggles), avoid inhalation/ingestion, and ensure proper ventilation. In case of exposure, rinse with water and consult a physician. Note that bisphosphonates may cause irritation to mucous membranes .
Advanced Research Questions
Q. What mechanistic insights exist for its inhibition of enzymes like farnesyl diphosphate synthase (FPPS)?
- Bisphosphonates inhibit FPPS by mimicking the substrate isopentenyl pyrophosphate (IPP), binding to the enzyme’s active site via phosphonate-Mg²⁺ interactions. Crystallographic studies of Trypanosoma cruzi FPPS with alkylaminoethyl-1,1-bisphosphonates reveal hydrophobic tail interactions enhancing binding affinity . For hydroxylphenyl analogs, π-stacking with aromatic residues may further stabilize inhibition .
Q. How can crystallography resolve structural ambiguities in bisphosphonate-protein complexes?
- X-ray crystallography at 1.8–2.5 Å resolution, coupled with molecular dynamics simulations, clarifies binding modes. For example, EDTMP derivatives show distinct coordination geometries with lanthanides (e.g., ¹⁵²Eu³⁺) in radiopharmaceutical studies, critical for optimizing targeting efficiency .
Q. What strategies improve in vivo stability and bioavailability of bisphosphonate-based therapeutics?
- Sodium salt formulations (e.g., EDTMPS) enhance aqueous solubility. PEGylation or encapsulation in liposomes reduces renal clearance, while hydroxylphenyl groups improve bone-targeting via hydroxyapatite affinity . Pharmacokinetic studies in murine models show prolonged half-life (t₁/₂ > 24 h) for optimized derivatives .
Q. How do structural modifications (e.g., alkyl chain length, substituent groups) affect biological activity?
- Increasing alkyl chain length in alkylaminoethyl bisphosphonates improves FPPS inhibition (IC₅₀ values from 0.5–5 µM). Hydroxyphenyl substituents enhance antioxidant activity and metal chelation, as shown in DPPH radical scavenging assays (EC₅₀ ~ 20 µM) .
Data Analysis and Contradictions
Q. How should researchers reconcile discrepancies in solubility data between free acids and salt forms?
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in bisphosphonate libraries?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
